molecular formula C9H19ClN2OS B2643239 1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride CAS No. 2375273-26-8

1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride

Cat. No.: B2643239
CAS No.: 2375273-26-8
M. Wt: 238.77
InChI Key: BIVVYGYBAXZSKZ-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as an intermediate in the synthesis of other complex molecules In biology, it is employed in the study of enzyme inhibition and receptor bindingIn industry, it is used in the production of dyes and other chemical products .

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(4-Ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride can be compared with other similar compounds such as 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine. These compounds also belong to the class of piperazine derivatives and exhibit similar biological activities. this compound is unique due to its specific chemical structure and the presence of the ethyl and methylsulfanyl groups, which may confer distinct properties and activities .

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2-methylsulfanylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS.ClH/c1-3-10-4-6-11(7-5-10)9(12)8-13-2;/h3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVVYGYBAXZSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CSC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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